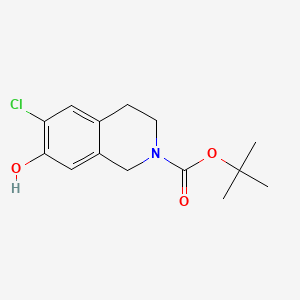
4-Isopropyl-2-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is notable for its use in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method includes the reaction of 4-isopropylpyrimidine with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the transfer of the tributylstannyl group to a palladium catalyst, which then facilitates the coupling with an organic halide to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides, chlorides), bases (e.g., cesium fluoride, potassium carbonate).
Conditions: The reactions are typically carried out in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 65°C).
Major Products
The major products of these reactions are the coupled organic compounds, where the pyrimidine ring is bonded to another organic moiety through a newly formed carbon-carbon bond.
Scientific Research Applications
4-Isopropyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, such as inhibitors for specific enzymes.
Medicine: Utilized in the development of pharmaceutical compounds, including potential antiviral and anticancer agents.
Industry: Applied in the production of materials with specific chemical properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action for 4-Isopropyl-2-(tributylstannyl)pyrimidine in Stille coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The tributylstannyl group is transferred from the pyrimidine compound to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
4-Isopropyl-2-(tributylstannyl)pyrimidine is unique due to the presence of the isopropyl group on the pyrimidine ring, which can influence the reactivity and selectivity of the compound in coupling reactions
Properties
Molecular Formula |
C19H36N2Sn |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
tributyl-(4-propan-2-ylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2.3C4H9.Sn/c1-6(2)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
OOWFRKBOVHAWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



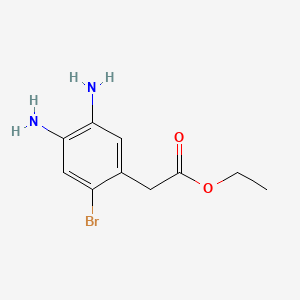
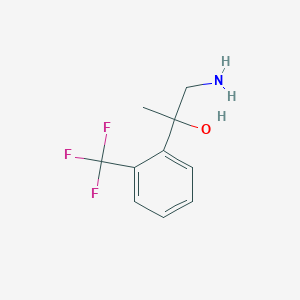

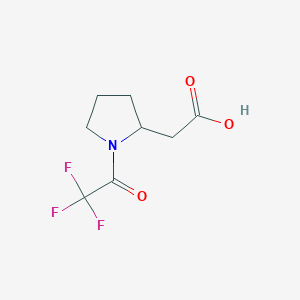
amine hydrochloride](/img/structure/B13513441.png)
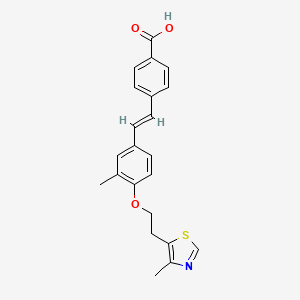
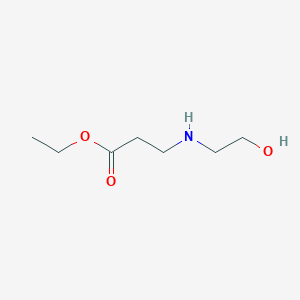
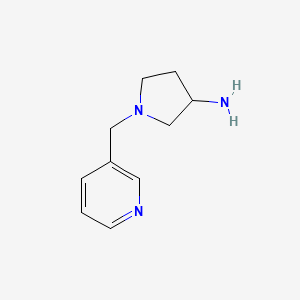
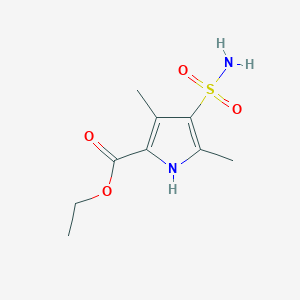

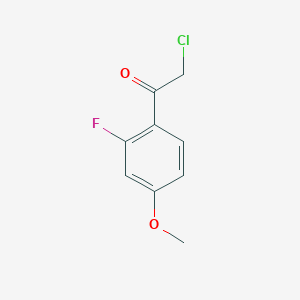
![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
